Cas no 82020-60-8 (2-hydroxy-5-methoxybenzene-1-sulfonamide)

2-hydroxy-5-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 2-hydroxy-5-methoxy-
- 2-hydroxy-5-methoxybenzenesulfonamide
- 2-hydroxy-5-methoxybenzene-1-sulfonamide
- EN300-1990834
- 82020-60-8
- MB35822
- GS0998
- DTXSID00536793
-
- MDL: MFCD16998760
- インチ: InChI=1S/C7H9NO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
- InChIKey: VJSDIDCDCMYJJK-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)O)S(=O)(=O)N
計算された属性
- 精确分子量: 203.02522894g/mol
- 同位素质量: 203.02522894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 98Ų
2-hydroxy-5-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990834-10.0g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 10g |
$5221.0 | 2023-06-03 | ||
Alichem | A014003148-500mg |
2-Hydroxy-5-methoxybenzenesulfonamide |
82020-60-8 | 97% | 500mg |
$863.90 | 2023-09-01 | |
Enamine | EN300-1990834-1g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 1g |
$828.0 | 2023-09-16 | ||
Enamine | EN300-1990834-5g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 5g |
$2401.0 | 2023-09-16 | ||
Enamine | EN300-1990834-0.25g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 0.25g |
$762.0 | 2023-09-16 | ||
Enamine | EN300-1990834-0.1g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 0.1g |
$729.0 | 2023-09-16 | ||
Enamine | EN300-1990834-2.5g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 2.5g |
$1623.0 | 2023-09-16 | ||
Alichem | A014003148-250mg |
2-Hydroxy-5-methoxybenzenesulfonamide |
82020-60-8 | 97% | 250mg |
$484.80 | 2023-09-01 | |
Enamine | EN300-1990834-1.0g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1990834-5.0g |
2-hydroxy-5-methoxybenzene-1-sulfonamide |
82020-60-8 | 5g |
$3520.0 | 2023-06-03 |
2-hydroxy-5-methoxybenzene-1-sulfonamide 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
2-hydroxy-5-methoxybenzene-1-sulfonamideに関する追加情報
Benzenesulfonamide, 2-hydroxy-5-methoxy- (CAS No. 82020-60-8): A Comprehensive Overview in Modern Chemical Biology
Benzenesulfonamide, 2-hydroxy-5-methoxy-, identified by its Chemical Abstracts Service (CAS) number CAS No. 82020-60-8, is a versatile sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its hydroxyl and methoxy substituents on a benzene ring coupled with a sulfonamide functional group, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and therapeutic applications.
The structural motif of Benzenesulfonamide, 2-hydroxy-5-methoxy- combines the aromatic stability of the benzene ring with the polar sulfonamide group, which enhances its solubility in both aqueous and organic solvents. This dual solubility profile is particularly advantageous for formulating pharmaceutical agents that require precise delivery systems. The presence of both hydroxyl and methoxy groups introduces additional sites for hydrogen bonding and electronic modulation, making this compound a promising candidate for designing molecules with tailored biological activities.
In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities. Among these, compounds featuring hydroxyl and methoxy substituents have shown particular promise in modulating enzyme inhibition and receptor binding. For instance, studies have demonstrated that the hydroxyl group can enhance binding affinity to target proteins by forming hydrogen bonds, while the methoxy group can influence electronic distribution, thereby altering receptor interactions. These properties have made Benzenesulfonamide, 2-hydroxy-5-methoxy- a key intermediate in the synthesis of novel therapeutic agents.
One of the most compelling areas of research involving Benzenesulfonamide, 2-hydroxy-5-methoxy- is its potential application in oncology. Recent studies have highlighted its role as a precursor in developing small-molecule inhibitors targeting kinases and other critical enzymes involved in cancer cell proliferation. The sulfonamide moiety is particularly effective in disrupting protein-protein interactions, which are often dysregulated in cancerous cells. Furthermore, the hydroxyl and methoxy groups provide opportunities for further derivatization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.
Another promising application of Benzenesulfonamide, 2-hydroxy-5-methoxy- lies in its use as an intermediate in the synthesis of antimicrobial agents. The sulfonamide group is well-known for its ability to interfere with bacterial metabolic pathways, particularly those involving folic acid synthesis. By incorporating hydroxyl and methoxy groups, researchers can enhance the compound's efficacy against resistant bacterial strains while minimizing toxicity to host cells. This has opened up new avenues for developing next-generation antibiotics that can combat emerging infectious diseases.
The chemical synthesis of Benzenesulfonamide, 2-hydroxy-5-methoxy- is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have been particularly useful in introducing the hydroxyl and methoxy groups at specific positions on the benzene ring. These advancements not only facilitate the production of Benzenesulfonamide, 2-hydroxy-5-methoxy- but also provide scalable routes for synthesizing its derivatives.
In addition to its pharmaceutical applications, Benzenesulfonamide, 2-hydroxy-5-methoxy- has found utility in materials science and agrochemicals. Its ability to form stable complexes with metals makes it a valuable ligand in catalytic systems. Furthermore, its derivatives have shown potential as herbicides and fungicides due to their interaction with biological targets in plants. This broadens the scope of this compound beyond traditional medicinal chemistry applications.
The future prospects of Benzenesulfonamide, 2-hydroxy-5-methoxy- are vast and exciting. Ongoing research is exploring novel synthetic strategies to expand its structural diversity and improve its biological activity. Computational modeling techniques are being employed to predict how different modifications will affect the compound's interactions with biological targets. These efforts are expected to yield new insights into drug design principles and lead to the development of more effective therapeutic agents.
In conclusion, Benzenesulfonamide, 2-hydroxy-5-methoxy-, with its CAS number CAS No. 82020-60-8, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a cornerstone in developing innovative treatments for various diseases. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping the future of medicine.
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